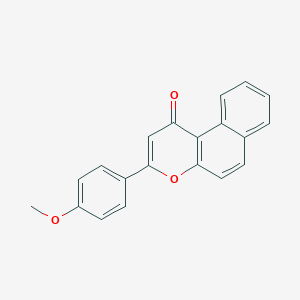
4'-methoxy-5,6-benzoflavone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Methoxyphenyl)benzo[f]chromen-1-one is a complex organic compound belonging to the class of chromenones. This compound features a benzo[f]chromen-1-one core structure with a 4-methoxyphenyl substituent at the 3-position. Chromenones are known for their diverse biological activities and are widely studied in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)benzo[f]chromen-1-one typically involves the reaction of 2-hydroxy-1-naphthaldehyde with 4-methoxybenzaldehyde under basic conditions. The reaction proceeds through a condensation mechanism, forming the chromenone core structure. The reaction conditions often include the use of ethanol as a solvent and piperidine as a catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring cost-effectiveness and safety in large-scale production.
化学反应分析
Types of Reactions
3-(4-Methoxyphenyl)benzo[f]chromen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the chromenone core to chromanol derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Friedel-Crafts acylation and alkylation reactions are common, using reagents like aluminum chloride and acyl chlorides.
Major Products
The major products formed from these reactions include various substituted chromenones, chromanols, and quinones, depending on the specific reaction conditions and reagents used .
科学研究应用
3-(4-Methoxyphenyl)benzo[f]chromen-1-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound exhibits various biological activities, including antioxidant and antimicrobial properties.
作用机制
The mechanism of action of 3-(4-Methoxyphenyl)benzo[f]chromen-1-one involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes like tyrosinase, which is involved in melanin synthesis. It also interacts with neurotransmitter receptors in the brain, contributing to its antidepressant and anticonvulsant effects .
相似化合物的比较
Similar Compounds
Chromanone: Similar in structure but lacks the methoxyphenyl substituent.
Chromenone: Similar core structure but different substituents.
Flavonoids: Share the chromenone core but have different functional groups and biological activities.
Uniqueness
3-(4-Methoxyphenyl)benzo[f]chromen-1-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other chromenone derivatives .
生物活性
4'-Methoxy-5,6-benzoflavone is a compound of interest due to its diverse biological activities, particularly in pharmacology and biochemistry. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
This compound belongs to the flavonoid family, characterized by a benzoflavone backbone with a methoxy group at the 4' position. Its molecular formula is C17H14O3, and it exhibits properties typical of flavonoids, such as antioxidant and anti-inflammatory activities.
1. Antioxidant Activity
Flavonoids are well-known for their antioxidant properties, which help mitigate oxidative stress in cells. Studies have shown that this compound can scavenge free radicals effectively, contributing to cellular protection against oxidative damage.
Table 1: Antioxidant Activity of this compound
2. Anti-inflammatory Effects
Research indicates that this compound exhibits significant anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in various cell lines.
Case Study: Inhibition of TNF-α Production
In a study involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with this compound led to a reduction in TNF-α secretion by approximately 40% compared to control groups. This suggests its potential as an anti-inflammatory agent in conditions characterized by excessive inflammation.
3. Anticancer Properties
The compound has demonstrated promising anticancer activity against several cancer cell lines. It appears to induce apoptosis in cancer cells through various mechanisms, including the modulation of apoptosis-related proteins.
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| HeLa (cervical) | 15 | Induction of apoptosis | |
| A549 (lung) | 12 | Cell cycle arrest | |
| MCF-7 (breast) | 18 | Inhibition of proliferation |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity: The compound has been studied for its ability to inhibit enzymes involved in inflammatory pathways and cancer progression.
- Modulation of Signaling Pathways: It affects various signaling pathways such as NF-kB and MAPK pathways, which are crucial in inflammation and cancer.
属性
IUPAC Name |
3-(4-methoxyphenyl)benzo[f]chromen-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O3/c1-22-15-9-6-14(7-10-15)19-12-17(21)20-16-5-3-2-4-13(16)8-11-18(20)23-19/h2-12H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNVFIVSNGPLFPU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














